molecular formula C7H20N2OSi2 B102440 1,3-Bis(trimethylsilyl)urea CAS No. 18297-63-7

1,3-Bis(trimethylsilyl)urea

Cat. No.: B102440
CAS No.: 18297-63-7
M. Wt: 204.42 g/mol
InChI Key: MASDFXZJIDNRTR-UHFFFAOYSA-N
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Description

1,3-Bis(trimethylsilyl)urea is a useful research compound. Its molecular formula is C7H20N2OSi2 and its molecular weight is 204.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1,3-Bis(trimethylsilyl)urea, also known as BSU, is a versatile reagent used in organic synthesis . It primarily targets active hydrogen atoms in organic molecules, replacing them with trimethylsilyl groups .

Mode of Action

BSU interacts with its targets through a process known as silylation . In this process, the trimethylsilyl groups of BSU replace the active hydrogen atoms in the target molecules . This interaction results in the formation of silyl-protected compounds .

Biochemical Pathways

The silylation process facilitated by BSU affects various biochemical pathways. For instance, it is commonly used in peptide sequencing, a crucial process in proteomics . By attaching to the genome’s DNA binding proteins, it disrupts DNA replication and transcription by blocking the binding of RNA polymerase to the DNA template .

Pharmacokinetics

It’s known that bsu is highly soluble in multiple organic solvents , suggesting that it may have good bioavailability in organisms when delivered in an appropriate solvent.

Result of Action

The primary result of BSU’s action is the formation of silyl-protected compounds . These compounds are resistant to certain types of chemical reactions, making them useful in multi-step organic synthesis . In the context of proteomics, BSU aids in peptide sequencing, thereby contributing to the understanding of protein structures and functions .

Action Environment

The action of BSU is influenced by various environmental factors. It is relatively stable at room temperature but will gradually decompose when heated or exposed to air . It reacts with water , indicating that it should be stored and used in an inert, moisture-free environment . The use of appropriate protective measures is recommended due to its potential irritant and corrosive properties .

Biochemical Analysis

Biochemical Properties

1,3-Bis(trimethylsilyl)urea plays a significant role in biochemical reactions, particularly in the silylation of alcohols and carboxylic acids. It is frequently used as a reagent in peptide sequencing and proteomics research. The compound interacts with DNA binding proteins, disrupting DNA replication and transcription by blocking the binding of RNA polymerase to the DNA template . This interaction highlights its importance in molecular biology and biochemistry.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by disrupting DNA replication and transcription, which can affect cell signaling pathways, gene expression, and cellular metabolism . These disruptions can lead to changes in cellular behavior and function, making it a valuable tool in studying cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with DNA binding proteins. By attaching to these proteins, the compound blocks the binding of RNA polymerase to the DNA template, thereby inhibiting DNA replication and transcription . This inhibition can lead to changes in gene expression and cellular function, providing insights into the molecular mechanisms underlying these processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade when exposed to heat or air . Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the outcomes of experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively inhibit DNA replication and transcription without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and functions .

Metabolic Pathways

This compound is involved in metabolic pathways related to silylation reactions. It interacts with enzymes and cofactors that facilitate these reactions, affecting metabolic flux and metabolite levels . The compound’s role in these pathways underscores its importance in biochemical research and applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function within biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes . Understanding its localization is crucial for elucidating its role in cellular functions.

Preparation Methods

1,3-Bis(trimethylsilyl)urea can be synthesized through several methods:

Chemical Reactions Analysis

1,3-Bis(trimethylsilyl)urea undergoes various chemical reactions:

Properties

IUPAC Name

1,3-bis(trimethylsilyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASDFXZJIDNRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC(=O)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20N2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066358
Record name N,N'-Bis(trimethylsilyl)urea
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Molecular Weight

204.42 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS]
Record name 1,3-Bis(trimethylsilyl)urea
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CAS No.

18297-63-7
Record name N,N′-Bis(trimethylsilyl)urea
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Record name Urea, N,N'-bis(trimethylsilyl)-
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Record name Urea, N,N'-bis(trimethylsilyl)-
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Record name N,N'-Bis(trimethylsilyl)urea
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Record name 1,3-bis(trimethylsilyl)urea
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Synthesis routes and methods I

Procedure details

10 ml of hexamethyldisilazane (48 mmoles) were added to 2.4 g (40 mmoles) of urea and 73 mg (0.4 mmole) of saccharin in 15 ml of refluxing ethyl acetate and evolution of ammonia started immediately and was completed after refluxing for 20 minutes established by titration with 1 N HCl. The volatile material was evaporated under vacuum and the residue was vacuum dried to obtain 8.06 (99%) of N,N'-bis-(trimethylsilyl)-urea melting at 219°-222° C. Without the addition of saccharin as a catalyst, evolution of ammonia was slow and the reaction had to be carried out for at least 24 hours for completion.
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Synthesis routes and methods II

Procedure details

A mixture containing 750 parts by volume of hexamethyldisilazane, 750 parts by volume of toluene, 180 parts urea and 0.5 part of ammonium chloride is heated to reflux temperature (approx. 110° C.). After refluxing for 1.25 hours the evolution of ammonia has stopped and the reaction is considered to be complete. The product is cooled, filtered andthe filtered residue dried at 12 mm Hg (abs.). Approximately 603 parts (98.4 percent of theoretical) of bis-(trimethylsilyl-)urea having a purityin excess of 99 percent by weight are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(trimethylsilyl)urea
Reactant of Route 2
1,3-Bis(trimethylsilyl)urea

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